molecular formula C18H21N3O B2525363 N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide CAS No. 1023534-77-1

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide

Cat. No.: B2525363
CAS No.: 1023534-77-1
M. Wt: 295.386
InChI Key: FMFAKLQYYABWMQ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is an organic compound with the molecular formula C18H21N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide typically involves the reaction of 4,6-dimethylpyrimidine with phenylcyclopentylamine in the presence of formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-YL)-N-phenylacetamide
  • N-(4,6-Dimethylpyrimidin-2-YL)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-Dimethylpyrimidin-2-YL)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenylcyclopentyl group and a formamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-12-14(2)20-17(19-13)21-16(22)18(10-6-7-11-18)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFAKLQYYABWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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